![molecular formula C18H13ClN4O2S B10772956 (5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10772956.png)
(5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Solid-phase synthesis: This method involves the sequential addition of reagents to a solid support, allowing for the stepwise construction of the compound.
Solution-phase synthesis: This method involves the reaction of starting materials in a solution, followed by purification steps to isolate the desired product.
Industrial production methods: Industrial-scale production of such compounds typically involves optimization of reaction conditions to maximize yield and purity, often using automated systems and large-scale reactors.
Analyse Chemischer Reaktionen
PMID17929793C23i undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions: The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major products formed: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives and analogs of the original compound
Wissenschaftliche Forschungsanwendungen
PMID17929793C23i has a wide range of scientific research applications, including:
Chemistry: It is used as a probe control in chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in biological assays to investigate cellular processes and interactions.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of PMID17929793C23i involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by:
Binding to specific receptors or enzymes: This interaction can modulate the activity of these targets, leading to changes in cellular processes.
Inhibiting or activating signaling pathways: This can result in the regulation of gene expression, protein synthesis, and other cellular functions.
Inducing apoptosis or cell cycle arrest: This can lead to the selective killing of cancer cells or the inhibition of viral replication
Vergleich Mit ähnlichen Verbindungen
PMID17929793C23i can be compared with other similar compounds to highlight its uniqueness:
Similar compounds: Compounds such as PD049900, LFUPTQIEOBBAJE-SECBINFHSA-N, and other drug candidates with similar structures and properties.
Eigenschaften
Molekularformel |
C18H13ClN4O2S |
---|---|
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
(5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one |
InChI |
InChI=1S/C18H13ClN4O2S/c1-9-6-20-14-12(25-9)7-21-17-13(14)15-16(26-17)18(24)23(8-22-15)11-4-2-10(19)3-5-11/h2-5,7-9,20H,6H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
LFUPTQIEOBBAJE-SECBINFHSA-N |
Isomerische SMILES |
C[C@@H]1CNC2=C3C4=C(C(=O)N(C=N4)C5=CC=C(C=C5)Cl)SC3=NC=C2O1 |
Kanonische SMILES |
CC1CNC2=C3C4=C(C(=O)N(C=N4)C5=CC=C(C=C5)Cl)SC3=NC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.